molecular formula C14H22N2 B3297681 Benzyl-methyl-piperidin-2-ylmethyl-amine CAS No. 896052-28-1

Benzyl-methyl-piperidin-2-ylmethyl-amine

Cat. No.: B3297681
CAS No.: 896052-28-1
M. Wt: 218.34 g/mol
InChI Key: HWUKMLXFIHYODW-UHFFFAOYSA-N
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Description

Benzyl-methyl-piperidin-2-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-methyl-piperidin-2-ylmethyl-amine typically involves the reaction of benzyl chloride with methyl-piperidin-2-ylmethyl-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-piperidin-2-ylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Benzyl-methyl-piperidin-2-ylmethyl-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl-methyl-piperidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group provides good binding to the catalytic site of cholinesterase receptors, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331. This interaction inhibits the activity of cholinesterase, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-piperidin-2-ylmethanamine
  • 2-Piperidinemethanamine, N-methyl-N-(phenylmethyl)-

Uniqueness

Benzyl-methyl-piperidin-2-ylmethyl-amine is unique due to its specific binding affinity to cholinesterase receptors, making it a promising candidate for therapeutic applications in neurodegenerative diseases. Its structural features, such as the benzyl and methyl groups, contribute to its distinct pharmacological profile compared to other piperidine derivatives .

Properties

IUPAC Name

N-benzyl-N-methyl-1-piperidin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14/h2-4,7-8,14-15H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUKMLXFIHYODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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